

An In-depth Technical Guide to 3-morpholin-4-yl-3-oxopropanenitrile

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Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948

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IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-morpholin-4-yl-3-oxopropanenitrile, a versatile building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

3-morpholin-4-yl-3-oxopropanenitrile, also commonly known as **4-(cyanoacetyl)morpholine**, is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	15029-32-0	[1] [2]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	154.17 g/mol	[1]
Appearance	Cream to pale brown powder	[2]
Melting Point	84.0-91.0 °C	[2]
Assay (GC)	≥97.5%	[2]
SMILES	O=C(CC#N)N1CCOCC1	[2]
InChI Key	AUZPMUJGZZSMCP- UHFFFAOYSA-N	[2]

Spectral Data

The structural features of 3-morpholin-4-yl-3-oxopropanenitrile can be confirmed through various spectroscopic techniques. Key spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak-by-peak assignments for 3-morpholin-4-yl-3-oxopropanenitrile are not readily available in the public domain, the expected chemical shifts for the morpholine and cyanoacetyl protons and carbons can be predicted based on the analysis of similar structures. The morpholine ring protons typically appear as two multiplets, one for the protons adjacent to the oxygen and another for those adjacent to the nitrogen. The methylene protons of the cyanoacetyl group would be expected to appear as a singlet.

In the ¹³C NMR spectrum, four distinct signals are expected: one for the carbonyl carbon, one for the nitrile carbon, one for the methylene carbon of the cyanoacetyl group, and two for the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-morpholin-4-yl-3-oxopropanenitrile would be characterized by the following key absorption bands:

Functional Group	Approximate Wavenumber (cm ⁻¹)
C≡N (Nitrile)	2250 - 2200
C=O (Amide)	1680 - 1630
C-O-C (Ether)	1150 - 1085
C-N (Amine)	1250 - 1020

Experimental Protocols

Synthesis of 3-morpholin-4-yl-3-oxopropanenitrile

A common synthetic route to 3-morpholin-4-yl-3-oxopropanenitrile involves the reaction of ethyl cyanoacetate with morpholine. This reaction is a nucleophilic acyl substitution where the nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the displacement of the ethoxide leaving group.

General Protocol:

- To a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.0 equivalent).
- The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-morpholin-4-yl-3-oxopropanenitrile.

Knoevenagel Condensation

The active methylene group in 3-morpholin-4-yl-3-oxopropanenitrile, situated between the electron-withdrawing nitrile and carbonyl groups, makes it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones.

Representative Protocol for Knoevenagel Condensation with Benzaldehyde:

- In a round-bottom flask, dissolve 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent like ethanol or toluene.
- Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).
- The reaction mixture is heated to reflux for 2-6 hours, with the removal of water using a Dean-Stark apparatus if necessary.
- The reaction progress is monitored by TLC.
- Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.
- The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to afford the corresponding condensed product.

Synthesis of Pyrazole Derivatives

3-morpholin-4-yl-3-oxopropanenitrile is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrazoles. The reaction with hydrazine or its derivatives leads to the formation of a pyrazole ring.

Protocol for the Synthesis of a Pyrazole Derivative:

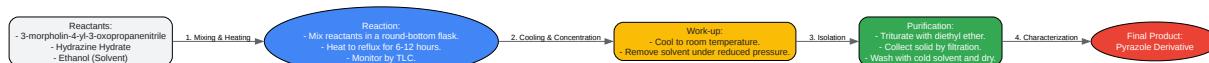
- A mixture of 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is heated at reflux for 6-12 hours.
- The reaction is monitored by TLC until the starting material is consumed.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is then triturated with a suitable solvent, such as diethyl ether, to induce crystallization.

- The solid product is collected by filtration, washed with a cold solvent, and dried to give the desired pyrazole derivative.

Visualizations

Experimental Workflow for Pyrazole Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a pyrazole derivative from 3-morpholin-4-yl-3-oxopropanenitrile.



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